2,6-Dimethylpyrimidine-4-thiol

pKa ionization state physicochemical differentiation

2,6-Dimethylpyrimidine-4-thiol (CAS 57235-36-6, molecular formula C₆H₈N₂S, molecular weight 140.21 g/mol) is a heterocyclic thiol belonging to the pyrimidine-4-thione/thiol class. The compound exists in a tautomeric equilibrium between the thiol (2,6-dimethylpyrimidine-4-thiol) and thione (2,6-dimethyl-4(1H)-pyrimidinethione) forms, with the thione tautomer commonly depicted as the dominant species in the solid state.

Molecular Formula C6H8N2S
Molecular Weight 140.2
CAS No. 57235-36-6
Cat. No. B2561117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylpyrimidine-4-thiol
CAS57235-36-6
Molecular FormulaC6H8N2S
Molecular Weight140.2
Structural Identifiers
SMILESCC1=CC(=S)N=C(N1)C
InChIInChI=1S/C6H8N2S/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9)
InChIKeyGYKVPGKWYHTMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylpyrimidine-4-thiol (CAS 57235-36-6) – Product Identification and Physicochemical Baseline


2,6-Dimethylpyrimidine-4-thiol (CAS 57235-36-6, molecular formula C₆H₈N₂S, molecular weight 140.21 g/mol) is a heterocyclic thiol belonging to the pyrimidine-4-thione/thiol class [1]. The compound exists in a tautomeric equilibrium between the thiol (2,6-dimethylpyrimidine-4-thiol) and thione (2,6-dimethyl-4(1H)-pyrimidinethione) forms, with the thione tautomer commonly depicted as the dominant species in the solid state [1]. This compound is distinct from its positional isomer 4,6-dimethylpyrimidine-2-thiol (CAS 22325-27-5), which bears the mercapto group at the 2-position rather than the 4-position, resulting in fundamentally different electronic properties, acid–base behavior, and coordination chemistry that preclude direct substitution in structure-driven applications [1][2].

Why 2,6-Dimethylpyrimidine-4-thiol Cannot Be Interchanged with the More Common 4,6-Dimethylpyrimidine-2-thiol Isomer


Although 2,6-dimethylpyrimidine-4-thiol and its 2-thiol positional isomer share the identical empirical formula (C₆H₈N₂S) and molecular weight (140.21 g/mol), their physicochemical and electronic properties diverge sharply owing to the different position of the sulfur-containing functional group on the pyrimidine ring. A predicted pKₐ difference exceeding 7 log units (pKₐ ≈ 1.63 for the 4-thiol vs. pKₐ ≈ 8.46 for the 2-thiol ) means the two isomers will carry dramatically different charge states under identical experimental conditions, directly impacting solubility, membrane permeability, metal-ion coordination strength, and nucleophilic reactivity. Procurement of the incorrect positional isomer in a synthesis or assay protocol – even at identical purity grades – introduces an uncontrolled variable that can falsify structure–activity conclusions and irreproducibly alter reaction outcomes [1].

Quantitative Differentiation Evidence for 2,6-Dimethylpyrimidine-4-thiol Relative to Its Closest 2-Thiol Analog


Aqueous Ionization State: 2,6-Dimethylpyrimidine-4-thiol Is ~7 Orders of Magnitude More Acidic Than Its 2-Thiol Isomer

The predicted acid dissociation constant (pKₐ) of 2,6-dimethylpyrimidine-4-thiol is approximately 1.63, compared with a predicted pKₐ of approximately 8.46 for the positional isomer 4,6-dimethylpyrimidine-2-thiol . This represents a ΔpKₐ of ~6.8 log units, meaning the 4-thiol isomer exists predominantly as the thiolate anion under conditions where the 2-thiol isomer remains largely protonated. At pH 7.4, for example, the 4-thiol will be >99.999% deprotonated while the 2-thiol will be >90% protonated, leading to fundamentally different solubility, nucleophilicity, and metal-binding behavior .

pKa ionization state physicochemical differentiation

Lipophilicity Differentiation: 2,6-Dimethylpyrimidine-4-thiol Exhibits a ~2.5-Fold Lower Predicted Partition Coefficient Than the 2-Thiol Isomer

PubChem-computed XLogP3-AA values are 0.2 for 2,6-dimethylpyrimidine-4-thiol and 0.6 for 4,6-dimethylpyrimidine-2-thiol [1][2]. A ΔlogP of 0.4 corresponds to an approximately 2.5-fold lower octanol–water partition coefficient for the 4-thiol isomer. This reduced lipophilicity originates from the different electronic environment of the thione/thiol moiety at position 4, which enhances aqueous solubility relative to the 2-position analog [1][2].

lipophilicity XLogP3 physicochemical differentiation

Thermal Stability Differentiation: 2,6-Dimethylpyrimidine-4-thiol Decomposes 13–16°C Lower Than the 2-Thiol Isomer

The reported melting/decomposition point of 2,6-dimethylpyrimidine-4-thiol is 200°C (decomposition), whereas the positional isomer 4,6-dimethylpyrimidine-2-thiol melts with decomposition at 213–216°C (literature value) [1]. The lower decomposition temperature for the 4-thiol isomer indicates a lower threshold for thermal stress during handling, storage, and reactions requiring elevated temperatures, such as microwave-assisted synthesis or melt-processing [1].

thermal stability melting point decomposition temperature

Tautomeric Equilibria and Dimerization Energetics Are Predicted to Differ Between 4-Thiol and 2-Thiol Pyrimidine Isomers

Freeman et al. (2008) demonstrated via CBS-QB3, CCSD(T), and MP2 calculations that for 2-pyrimidinethiols, the thiol-thione tautomeric energy difference (E_rel) ranges from 7.23 to 7.87 kcal/mol, and that methyl substitution at positions 4 and 6 lowers this energy difference [1]. For 4-pyrimidinethiols, the tautomeric equilibrium is structurally distinct because the thione form places the C=S group adjacent to a single ring nitrogen rather than between two nitrogens. While direct computational data for 2,6-dimethylpyrimidine-4-thiol are absent from the peer-reviewed literature, the different connectivity necessarily alters the relative stability of the thiol vs. thione tautomers and the dimerization pathway, with the 4-thiol isomer having no direct 2-thiol analog for predicting dimerization energetics [1].

tautomerism thiol-thione equilibrium computational chemistry

Metal-Coordination Chemistry: The 4-Thione/4-Thiolate Donor Site Has Documented but Distinct Coordination Behavior Relative to 2-Thione Ligands

Derivatives of 2,6-dimethylpyrimidine-4-thione – specifically 5-acetyl-2,6-dimethylpyrimidine-4-thione – have been shown to act as ligands for Ni(II) and Co(III), forming isolable metal complexes whose structures were confirmed by X-ray diffraction and whose electrochemical properties were characterized by cyclic voltammetry [1]. By contrast, 4,6-dimethylpyrimidine-2-thiolate (Me₂-pymt) is a well-established ligand for Rh(I) and organotin(IV), yielding square-planar d⁸ complexes with distinct stacking patterns [2]. The different position of the sulfur donor atom changes the chelate bite angle and the electronic character of the coordinating atom, making the 4-thiol scaffold a distinct entry point for designing metallosupramolecular architectures where the 2-thiol would impose different geometric constraints [1][2].

coordination chemistry metal complex pyrimidinethione ligand

High-Value Application Scenarios for 2,6-Dimethylpyrimidine-4-thiol Based on Differentiated Physicochemical Evidence


Metal-Organic Frameworks (MOFs) and Coordination Polymers Requiring a Low-pKₐ Thiolate Donor

Because 2,6-dimethylpyrimidine-4-thiol has a predicted pKₐ of ~1.63 – ~7 orders of magnitude lower than its 2-thiol isomer – it is fully deprotonated at pH values above ~3.5. This makes it a thiolate donor over a much wider pH window than the 2-thiol isomer, which requires alkaline conditions for deprotonation. Researchers building pH-responsive coordination networks or catalysts that must operate under acidic aqueous conditions should select this compound to ensure the sulfur donor remains anionic and available for metal binding without competing protonation equilibria .

Precursor for 4-Thione-Derived Bioisosteres in Kinase or Metalloenzyme Inhibitor Programs

The lower lipophilicity (XLogP3 = 0.2) relative to the 2-thiol isomer (XLogP3 = 0.6) translates into higher aqueous solubility and potentially lower nonspecific protein binding. In fragment-based drug discovery or lead optimization campaigns where maintaining solubility below logP 1 is critical, 2,6-dimethylpyrimidine-4-thiol offers a more hydrophilic starting scaffold for constructing S-alkylated or S-arylated analog libraries. The distinct tautomeric preference of the 4-thione form may also engage in unique hydrogen-bonding patterns with kinase hinge regions that are inaccessible to the 2-thione isomer .

Design of Ni(II) or Co(III) Complexes with Targeted Electrochemical Properties

The demonstrated ability of 5-acetyl-2,6-dimethylpyrimidine-4-thione to form well-characterized Ni(II) and Co(III) complexes with known electrochemical profiles positions the parent 2,6-dimethylpyrimidine-4-thiol as a building block for synthesizing novel metal complexes. Users should note the lower thermal decomposition point (200°C) relative to the 2-thiol isomer when designing high-temperature complexation reactions and ensure that thermal gravimetric analysis (TGA) accompanies any thermochemical study.

Exploration of Novel Antimicrobial or Antivibrio Scaffolds with a Different Ionization Profile from 4,6-DMPT

While 4,6-dimethylpyrimidine-2-thiol (4,6-DMPT) has established vibriocidal activity with MIC values of 32–64 µg/mL against halophilic and non-halophilic Vibrio strains , no equivalent biological data have been published for 2,6-dimethylpyrimidine-4-thiol as of 2026. The 7-log-unit pKₐ difference means the 4-thiol isomer will present a completely different charge state at physiological pH, potentially leading to a distinct spectrum of membrane penetration, target engagement, and off-target effects. This absence of data, combined with the favorable physicochemical differentiation, makes the compound a rational choice for de novo antimicrobial screening campaigns seeking to expand beyond the 2-thiol chemotype.

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